molecular formula C6H15N<br>CH3CH(CH3)NHCH(CH3)CH3<br>C6H15N B044863 Diisopropylamine CAS No. 108-18-9

Diisopropylamine

Cat. No. B044863
CAS RN: 108-18-9
M. Wt: 101.19 g/mol
InChI Key: UAOMVDZJSHZZME-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of diisopropylamine typically involves the alkylation of ammonia with isopropanol. This process can occur in the presence of a dehydrating agent to facilitate the removal of water, driving the reaction towards the formation of diisopropylamine. Advanced synthesis methods may include catalytic systems to improve yield and selectivity (Nishida, Stephanopoulos, & Westerberg, 1981).

Scientific Research Applications

  • Medical Treatment and Pharmaceuticals :

    • It's used in combination with diammonium glycyrrhizinate for treating chronic hepatitis B with fatty liver, promoting liver cell metabolism, and maintaining liver cell membrane stability (Qiu Jun-lin, 2008). It's also shown effectiveness in treating nonalcoholic fatty liver diseases without severe adverse drug reactions (Lungen Lu et al., 2005).
    • In cardiovascular studies, diisopropylaminhydrochloride (DIIPA) injection significantly alters blood pressure in hypertensive women (U. Retzke et al., 1980).
  • Catalysis and Chemical Synthesis :

    • It acts as a low-cost, green catalyst for the synthesis of aryl disulfides without metal catalysts, additives, or external activators (K. Kuciński & G. Hreczycho, 2018).
    • It's utilized in catalyzing ortho-dibromination of phenols with NBS, producing various dibromophenols and brominated phenols (S. Fujisaki et al., 1993).
  • Material Science and Technology :

    • Diisopropylamine selectively quenches the fluorescence of nonalternant polycyclic aromatic hydrocarbons in acetonitrile (C. Mao et al., 2002).
    • Diisopropylammonium chloride is noted for its high ferroelectric phase transition temperature and large spontaneous polarization, making it a candidate for practical technological applications (D. Fu et al., 2011).
  • Chemical Safety and Environmental Impact :

    • Diisopropylamine is generally safe as a cosmetic ingredient in current practices but should not be used in products containing N-nitrosating agents due to potential nitrosamine formation (F. A. Andersen, 1995).
    • Its active component in Vitamin B15, diisopropylamine dichloroacetate, is noted to be mutagenic and potentially carcinogenic, warranting long-term consideration for use (M. Gelernt & V. Herbert, 1982).
  • Analytical Chemistry :

    • It's a subject in various analytical methods, like HPLC, for determining its presence and concentration in different compounds and formulations (H. Xin, 2008).

Safety And Hazards

Diisopropylamine is highly flammable and corrosive . It can cause burns of eyes, skin, and mucous membranes . It can also cause respiratory system burns . Containers may explode when heated . Vapors may form explosive mixtures with air .

Future Directions

Diisopropylamine is used as a precursor to the herbicide, diallate and triallate, as well as certain sulfenamides used in the vulcanization of rubber . It is also used to prepare N,N-Diisopropylethylamine (Hünig’s base) by alkylation with diethyl sulfate . The bromide salt of diisopropylamine, diisopropylammonium bromide, is a room-temperature organic ferroelectric material .

Relevant Papers

  • “Diisopropylamine as a single catalyst in the synthesis of aryl disulfides” discusses the use of diisopropylamine as a very effective catalyst for the oxidative coupling of aryl thiols .
  • “Separation of Co2 and Tfe by Using Diethanolamine and Diisopropylamine” discusses the use of Diisopropylamine and Diethanolamine as solvents for separating the near-azeotropic mixture of CO2 and tetrafluoroethylene (TFE) .
  • “Synthesis and magnetostructural studies of amine functionalized …” discusses the synthesis of superparamagnetic iron oxide nanoparticles using diisopropylamine .

properties

IUPAC Name

N-propan-2-ylpropan-2-amine
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InChI

InChI=1S/C6H15N/c1-5(2)7-6(3)4/h5-7H,1-4H3
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InChI Key

UAOMVDZJSHZZME-UHFFFAOYSA-N
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Canonical SMILES

CC(C)NC(C)C
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Molecular Formula

C6H15N, Array
Record name DIISOPROPYLAMINE
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Related CAS

4111-54-0 (lithium salt), 63449-72-9 (sulfate[2:1]), 819-79-4 (hydrochloride)
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DSSTOX Substance ID

DTXSID9025085
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Molecular Weight

101.19 g/mol
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Physical Description

Diisopropylamine appears as a clear colorless liquid with an ammonia-like odor. Flash point 30 °F. Less dense than water. Vapors heavier than air. Toxic oxides of nitrogen produced during combustion. Used to make other chemicals., Liquid, Colorless liquid with an ammonia- or fish-like odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with an ammonia- or fish-like odor.
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Record name 2-Propanamine, N-(1-methylethyl)-
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Boiling Point

183 °F at 760 mmHg (NTP, 1992), 84 °C @ 760 mm Hg, 84 °C, 183 °F
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Flash Point

30 °F (NTP, 1992), -1 °C, 30 °F (-1 °C)(OPEN CUP), -6 °C o.c., 20 °F
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Solubility

Slightly soluble (NTP, 1992), Very soluble in acetone, benzene, ether, and ethanol., In water, 1.1X10+5 mg/l @ 25 °C, Solubility in water, g/l: 10 (slightly soluble), Miscible
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Density

0.717 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7169 @ 20 °C/4 °C, Relative density (water = 1): 0.72, 0.72
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Vapor Density

3.5 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.5 (AIR= 1), Relative vapor density (air = 1): 3.5, 3.5
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Vapor Pressure

129.25 mmHg (USCG, 1999), 79.4 [mmHg], 79.4 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 9.3, 70 mmHg
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Product Name

Diisopropylamine

Color/Form

Colorless liquid ...

CAS RN

108-18-9
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Melting Point

-78 °F (NTP, 1992), -61 °C, -78 °F, -141 °F
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Synthesis routes and methods I

Procedure details

A mixture of 10 mmole of lithium diisopropylamide (LDA), formed from n-butyllithium and diisopropylamine, in 10 mL of tetrahydrofuran was cooled to -78° C. Then 2 g of α-isopropyl-3,4-dimethoxybenzyl nitrile was added to the mixture. The reaction mixture was stirred at -78° C. for 20 minutes, 0.78 mL of epibromohydrin was added and stirring was continued for an additional two hours. The reaction mixture was then added to aqueous hydrochloric acid, the aqueous solution was extracted with ether and the ether extracts were combined. The combined extracts were dried over magnesium sulfate, filtered and the organic solvent was removed from the filtrate to provide 2.66 g of an oil which was used immediately in Step (b), below.
Quantity
10 mL
Type
reactant
Reaction Step One
Quantity
10 mmol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

For example, an imidazopyrimidine (7, Step 4) can be prepared from an appropriate α-bromo or α-chloro ketone with 2-aminopyrimidine in a polar protic solvent such as isopropanol or ethanol or a non-polar solvent such as toluene with or without a base such as sodium bicarbonate to give an imidazo[1,2-a]pyrimidine (7). The imidazo[1,2-a]pyrimidine (7) can be converted to the desired imidazol-2-amine (8, Step 5) with hydrazine, hydrazine hydrate, or hydrazine hydrochloride or hydroxylamine. The primary amino group of compound 8 can then be coupled with the carboxylic acid of compound 5 in Scheme 1 using coupling agents to give compounds of Formula Ia, I and II. Common coupling conditions involve using a coupling agent such as benzotriazol-1-yloxy-tris(dimethylamino)-phosphonium hexafluorophosphate, propylphosphonic anhydride, dicylohexylcarbodiimide, o-benzotriazol-1-yl-N,N,N′N′-tetramethyluronium tetrafluoroborate, and 2-(1H-7-azabenzotriazol-1-yl)--1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium and an organic base such as N-methylmorpholine or diisopropylamine to give compounds of formula Ia.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
propylphosphonic anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
o-benzotriazol-1-yl-N,N,N′N′-tetramethyluronium tetrafluoroborate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
2-(1H-7-azabenzotriazol-1-yl)--1,1,3,3-tetramethyl uronium hexafluorophosphate methanaminium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Synthesis routes and methods III

Procedure details

Compounds of formula (50), wherein R4 and R5 are as defined in formula (I) and R6 is aryl or heteroaryl, can be prepared as described in Scheme 6. Ethyl 7-methoxy-2-methyl-3-quinolinecarboxylate can be prepared using the procedures described in Synthetic Comm., 17(14):1647-1653 (1987). Ethyl 7-methoxy-2-methyl-3-quinolinecarboxylate can be treated with a reducing agent, such as, but not limited to, lithium aluminum hydride or sodium borohydride, to provide (7-methoxy-2-methyl-3-quinolinyl)methanol. (7-Methoxy-2-methyl-3-quinolinyl)methanol can be treated with a chlorinating reagent, such as, but not limited to, thionyl chloride to provide 3-(chloromethyl)-7-methoxy-2-methylquinoline. 3-(Chloromethyl)-7-methoxy-2-methylquinoline can be treated with sodium cyanide or potassium cyanide to provide (7-methoxy-2-methyl-3-quinolinyl)acetonitrile. (7-Methoxy-2-methyl-3-quinolinyl)acetonitrile can be treated with acid, such as, but not limited to, glacial acetic acid and concentrated sulfuric acid, in water and 1,4-dioxane with heat to provide (7-methoxy-2-methyl-3-quinolinyl)acetic acid. (7-Methoxy-2-methyl-3-quinolinyl)acetic acid can be treated with a reducing agent, such as, but not limited to, B2H6, borane-THF complex, or borane-pyridine complex, to provide 2-(7-methoxy-2-methyl-3-quinolinyl)ethanol. 2-(7-Methoxy-2-methyl-3-quinolinyl)ethanol can be treated with methanesulfonyl chloride and a base, such as, but not limited to, triethylamine or diisopropylamine to provide 2-(7-methoxy-2-methyl-3-quinolinyl)ethyl methanesulfonate. 2-(7-Methoxy-2-methyl-3-quinolinyl)ethyl methanesulfonate can be treated with an amine of formula (5) to provide amines of formula (47). Amines of formula (47) can be treated with BBr3 to provide hydroxy compounds of formula (48). Hydroxy compounds of formula (48) can be treated with trifluoromethanesulfonic anhydride or trifluoromethanesulfonyl chloride to provide triflates of formula (49). Triflates of formula (49) can be treated with boronic acids of formula (7) as described in Scheme 1 to provide compounds of formula (50).
Name
2-(7-Methoxy-2-methyl-3-quinolinyl)ethanol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods IV

Procedure details

Synthesis of Dienes 23 and 24 as illustrated in FIG. 4. EDC Coupling of Alcohol 18a with Keto Acid 21. A solution of keto acid 21 (2.43 g, 14.3 mmol, 1.2 equiv), 4-(dimethylamino)pyridine (4-DMAP, 0.145 g, 1.2 mmol, 0.1 equiv) and alcohol 18a (4.048 g, 11.9 mmol, 1.0 equiv) in methylene chloride (40 mL, 0.3 M) was cooled to 0° C. and then treated with 1-ethyl-(3-dimethylaminopropyl)-3-carbodiimide hydrochloride (EDC, 2.74 g, 14.3 mmol, 1.2 equiv). The reaction mixture was stirred at 0° C. for 2 h and then at 25° C. for 12 h. The solution was concentrated to dryness in vacuo, and the residue was taken up in EtOAc (10 mL) and water (10 mL). The organic layer was separated, washed with saturated NH4Cl solution (10 mL) and water (10 mL) and dried (MgSO4). Evaporation of the solvents followed by flash column chromatography (silica gel, 4% EtOAc in hexanes) resulted in pure keto ester 22a (5.037 g, 86%). Step B. Aldol Condensation of Ester 22a with Aldehyde 7. A solution of keto ester 22a (1.79 g, 3.63 mmol, 1.0 equiv) in THF (15 mL) was added via cannula to a freshly prepared solution of lithium diisopropylamide [LDA; formed by addition of n-BuLi (2.83 mL, 1.6 M solution in hexanes, 4.58 mmol, 1.25 equiv) to a solution of diisopropylamine (0.61 mL, 4.36 mmol, 1.2 equiv) in THF (30 mL) at −10° C. and stirring for 30 min] at −78° C. After 15 min the reaction mixture was allowed to warm to −40° C. and was stirred for 45 min. The reaction mixture was cooled to −78° C. and a solution of aldehyde 7 (0.740 g, 5.8 mmol, 1.6 equiv) in THF (15 mL) was added dropwise. The resulting mixture was stirred for 15 min, then warmed to 40° C. for 30 min, cooled back to −78° C. and then quenched by slow addition of saturated aqueous NH4Cl solution (10 mL). The reaction mixture was warmed to 25° C., diluted with EtOAc (10 mL) and the aqueous phase was extracted with EtOAc (3×10 mL). The combined organic layers were dried (MgSO4), concentrated under reduced pressure and subjected to flash chromatographic purification (silica gel, 5 20% EtOAc in hexanes) to afford a mixture of aldol products 23 (926 mg, 42%) and 24 (724 mg, 33%), along with unreacted starting keto ester 22a (178 mg, 10%).
Name
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
keto ester
Quantity
1.79 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
15 mL
Type
solvent
Reaction Step Two
[Compound]
Name
Dienes
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
Alcohol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Keto Acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
keto acid
Quantity
2.43 g
Type
reactant
Reaction Step Six
[Compound]
Name
alcohol
Quantity
4.048 g
Type
reactant
Reaction Step Six
Quantity
0.145 g
Type
catalyst
Reaction Step Six
Quantity
40 mL
Type
solvent
Reaction Step Six
[Compound]
Name
1-ethyl-(3-dimethylaminopropyl)-3-carbodiimide hydrochloride
Quantity
2.74 g
Type
reactant
Reaction Step Seven
[Compound]
Name
Ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Synthesis routes and methods V

Procedure details

Synthesis of Hydroxy Acids 33 and 34 as illustrated in FIG. 6. Aldol Condensation of Acid 21 with Aldehyde 7. A solution of keto acid 21 (752 mg, 4.42 mmol, 1.0 equiv) in THF (22 mL) was added dropwise at −780° C. to a freshly prepared solution of LDA [formed by addition of n-BuLi (6.49 mL, 1.6 M solution in hexanes, 10.4 mmol, 2.35 equiv) to a solution of diisopropylamine (1.43 mL, 10.2 mmol, 2.3 equiv) in THF (44 mL) at −10° C. and stirring for 30 min]. After stirring for 15 min the reaction mixture was allowed to warm to −30° C. and stirred at that temperature for 1.5 h. The reaction mixture was cooled back to −78° C. and a solution of aldehyde 7 (0.891 g, 7.07 mmol, 1.6 equiv) in THF (22 mL) was added via cannula. The resulting mixture was stirred for 15 min at −78° C., then warmed to 40° C. and stirred for 1 h, cooled to −78° C. and quenched by slow addition of saturated aqueous NH4Cl (10 mL) solution. The reaction mixture was warmed to 0° C., and acetic acid (1.26 mL, 22.1 mmol, 5.0 equiv) was added, followed by warming to 25° C. Extractions with EtOAc (6×15 mL), filtration through a short plug of silica gel and concentration afforded, in high yield, a mixture of aldol products 33 and 34 along with unreacted starting acid 21 in a 35:50:15 ratio (1H NMR). This crude material was used without further purification.
Name
Quantity
44 mL
Type
solvent
Reaction Step One
[Compound]
Name
Hydroxy Acids
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
Acid 21
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
keto acid
Quantity
752 mg
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
22 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diisopropylamine
Reactant of Route 2
Diisopropylamine
Reactant of Route 3
Reactant of Route 3
Diisopropylamine
Reactant of Route 4
Reactant of Route 4
Diisopropylamine
Reactant of Route 5
Reactant of Route 5
Diisopropylamine
Reactant of Route 6
Reactant of Route 6
Diisopropylamine

Citations

For This Compound
42,100
Citations
MAVR da Silva, MDMCR da Silva… - The Journal of Chemical …, 1997 - Elsevier
The standard (p o =0.1 MPa) molar enthalpies of formation Δ f H m o at the temperature 298.15 K were determined from the standard molar enthalpies of combustion measured by static-…
Number of citations: 14 www.sciencedirect.com
Y Ma, RF Algera, DB Collum - The Journal of organic chemistry, 2016 - ACS Publications
… This paper is the first in a series describing illustrative metalations by sodium diisopropylamine (NaDA) dissolved in N,N-dimethylethylamine (DMEA). The key insight is that NaDA is …
Number of citations: 41 pubs.acs.org
RR Wanderley, GJC Ponce, HK Knuutila - Energy & Fuels, 2020 - ACS Publications
… solvents with a hindered amine, diisopropylamine, and with a tertiary amine, N,N-diethylethanolamine (DEEA). We will refrain from abbreviating diisopropylamine as “DIPA” since …
Number of citations: 12 pubs.acs.org
YB Kwak, MS Choi - Journal of Pharmaceutical and Biomedical Analysis, 2023 - Elsevier
Diisopropylamine (DIPA), a hydrophilic chemical compound, is used as an intravenous antihypertensive agent. DIPA is prohibited for use in the horse racing industry due to its …
Number of citations: 3 www.sciencedirect.com
MD Gelernt, V Herbert - 1981 - Taylor & Francis
… Diisopropylamine dichloroacetate, the active component of … Bl5"), and diisopropylamine, a component of diisopropylamine … diisopropylamine or diisopropylamine dichloroacetate. …
Number of citations: 18 www.tandfonline.com
D Fan, P Tian, S Xu, D Wang, Y Yang, J Li… - New Journal of …, 2016 - pubs.rsc.org
In this work, a comprehensive study of the hydrothermal synthesis and catalytic performance of SAPO-34 templated by the isomeric dipropylamine (DPA) and diisopropylamine (DIPA) …
Number of citations: 32 pubs.rsc.org
M Muehlbacher, CD Poulter - The Journal of Organic Chemistry, 1988 - ACS Publications
… to epoxides, we tried the diisopropylamine trihydrofluoride system reported by Jullien for … heated with 1.5-2.0 equiv of diisopropylamine trihydrofluoride as a neat homogeneous melt …
Number of citations: 75 pubs.acs.org
JM Resa, C González… - Journal of Chemical & …, 2000 - ACS Publications
Isobaric vapor−liquid equilibria have been measured with a dynamic still for the systems diethylamine + diisopropylamine, diethylamine + dipropylamine, and chloroform + …
Number of citations: 38 pubs.acs.org
K Yamane, IL Indalao, J Chida, Y Yamamoto… - PloS one, 2014 - journals.plos.org
… In this study, they provided diisopropylamine dichloroacetate, together with chemical and medical information on the product. HK, KY, JC, YY and MH are inventors of an applied patent …
Number of citations: 58 journals.plos.org
BY Song, C Chen, YN Li, XF Zhang, XL Cheng… - Chemical Engineering …, 2023 - Elsevier
The development of a conductometric sensor with dual-selectivity remains challenging because most sensors were only reported for sensing a given harmful gas. Accordingly, waste …
Number of citations: 2 www.sciencedirect.com

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